Product packaging for Boc-d-n-me-phg-oh(Cat. No.:CAS No. 30925-12-3)

Boc-d-n-me-phg-oh

Cat. No.: B1366703
CAS No.: 30925-12-3
M. Wt: 265.3 g/mol
InChI Key: COABPHLHHQAKPL-LLVKDONJSA-N
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Description

Contextualization of Unnatural Amino Acids and Derivatives in Chemical Biology

Unnatural amino acids (UAAs) are amino acids that are not among the 20 common proteinogenic amino acids encoded by the standard genetic code. bitesizebio.com They can be either naturally occurring compounds not used in protein synthesis or purely synthetic molecules. The incorporation of UAAs into peptides and proteins is a powerful strategy in chemical biology to probe and modulate biological processes. nih.gov

The applications of UAAs are diverse and impactful. bitesizebio.comnih.gov They are used to:

Study Protein Structure and Function: By replacing a natural amino acid with a UAA containing a unique probe (e.g., a fluorescent group or a photo-crosslinker), researchers can investigate protein folding, dynamics, and interactions. nih.gov

Enhance Protein Stability: The introduction of UAAs can increase a protein's resistance to high temperatures and enzymatic degradation. bitesizebio.com

Develop Novel Therapeutics: UAAs are fundamental building blocks for peptidomimetic drugs, which are compounds that mimic the structure and function of peptides but with improved pharmacological properties. bitesizebio.comeuropa.eu

Engineer Biocatalysts: Incorporating UAAs into enzymes can alter their catalytic activity and substrate specificity, leading to the design of more efficient biocatalysts. nih.gov

The synthesis of proteins containing UAAs can be achieved through chemical peptide synthesis or by engineering the cellular protein synthesis machinery. bitesizebio.comnih.gov

Significance of N-Methylated Amino Acids in Peptide and Peptidomimetic Design

N-methylation, the substitution of the amide proton with a methyl group, is a key modification in peptide chemistry that significantly influences the properties of the resulting peptide. ingentaconnect.com This seemingly simple alteration can lead to profound changes in a peptide's conformation, stability, and biological activity.

Key advantages of incorporating N-methylated amino acids include:

Increased Proteolytic Stability: The N-methyl group sterically hinders the approach of proteases, enzymes that cleave peptide bonds, thereby increasing the peptide's half-life in biological systems. ingentaconnect.comnih.gov

Enhanced Membrane Permeability: N-methylation can increase a peptide's lipophilicity, which can improve its ability to cross cell membranes. ingentaconnect.com

Conformational Constraint: The presence of the N-methyl group can restrict the conformational flexibility of the peptide backbone, often favoring a specific bioactive conformation. nih.govacs.org This can lead to increased receptor affinity and selectivity. nih.gov

Modulation of Bioactivity: By influencing the peptide's shape and stability, N-methylation can fine-tune its interaction with biological targets, leading to agonists or antagonists with improved properties. ingentaconnect.com

Recent advancements have even explored methods for the ribosomal incorporation of N-methylated amino acids into proteins, further expanding their potential applications. acs.org

Overview of D-Phenylglycine Derivatives as Versatile Chiral Building Blocks

D-phenylglycine (D-Phg) and its derivatives are non-proteinogenic amino acids that serve as crucial chiral building blocks in the synthesis of a wide range of pharmaceuticals and other biologically active compounds. chemimpex.comfengchengroup.com The "D" configuration is particularly important as it often imparts resistance to enzymatic degradation.

The applications of D-phenylglycine derivatives are extensive:

Pharmaceutical Synthesis: D-phenylglycine is a key component in the synthesis of various antibiotics, including ampicillin (B1664943) and cefalexin. rsc.orglookchem.com It is also used in the development of drugs for neurological disorders. chemimpex.com

Peptide Synthesis: As a component of peptides, D-phenylglycine can influence the peptide's structure and biological activity. chemimpex.comcymitquimica.com

Chiral Auxiliaries and Resolution: D-phenylglycine is employed as a chiral auxiliary in asymmetric synthesis to control the stereochemistry of a reaction and for the chiral resolution of racemic mixtures. chemimpex.comfengchengroup.comcymitquimica.com

The synthesis of enantiomerically pure D-phenylglycine and its derivatives can be achieved through various methods, including chemo-enzymatic processes that offer a greener alternative to traditional chemical synthesis. rsc.orglookchem.com

Chemical Properties of Boc-D-N-Me-Phg-OH

Below is a table summarizing the key chemical properties of this compound.

PropertyValueReference
Chemical Name (2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-phenylacetic acid apexbt.comglpbio.com
CAS Number 30925-12-3 calpaclab.comchemscene.comfuturechem.shop
Molecular Formula C14H19NO4 apexbt.comcalpaclab.com
Molecular Weight 265.31 g/mol apexbt.comcalpaclab.com
Appearance Not specified, but related compounds are often white crystalline powders. chemimpex.com
Purity ≥95% calpaclab.com
Storage Room temperature or at -20°C for long-term storage. apexbt.comcalpaclab.com

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process starting from D-phenylglycine. While specific proprietary methods may vary, a general synthetic approach involves:

Protection of the Carboxylic Acid: The carboxylic acid group of D-phenylglycine is often protected first, for example, as a benzyl (B1604629) ester.

N-Methylation: The amine group is then methylated. This can be a challenging step, and various reagents and conditions can be employed to achieve selective mono-methylation.

Boc Protection: The N-methylated amino acid is then reacted with a Boc-anhydride or a similar reagent to introduce the tert-butoxycarbonyl protecting group onto the nitrogen atom.

Deprotection of the Carboxylic Acid: Finally, the protecting group on the carboxylic acid is removed to yield the final product, this compound.

Applications in Peptide Synthesis

This compound is primarily used in solid-phase peptide synthesis (SPPS), a technique that allows for the stepwise assembly of a peptide chain on a solid support. bachem.compeptide.com The Boc protecting group is considered a "temporary" protecting group for the α-amino group. bachem.compeptide.com

The general cycle of Boc-SPPS involves:

Deprotection: The Boc group of the resin-bound amino acid is removed using an acid, typically trifluoroacetic acid (TFA). peptide.comnih.gov

Neutralization: The resulting ammonium (B1175870) salt is neutralized with a base to free the amine for the next coupling step. peptide.com

Coupling: The next Boc-protected amino acid (such as this compound) is activated and coupled to the free amine of the growing peptide chain. mdpi.comrsc.org

Washing: Excess reagents and byproducts are washed away.

This cycle is repeated until the desired peptide sequence is assembled. The use of this compound in this process allows for the site-specific incorporation of an N-methylated, D-configured amino acid, thereby imparting the beneficial properties of this modification to the final peptide.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H19NO4 B1366703 Boc-d-n-me-phg-oh CAS No. 30925-12-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15(4)11(12(16)17)10-8-6-5-7-9-10/h5-9,11H,1-4H3,(H,16,17)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COABPHLHHQAKPL-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(C1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@H](C1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20447771
Record name boc-d-n-me-phg-oh
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20447771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30925-12-3
Record name (αR)-α-[[(1,1-Dimethylethoxy)carbonyl]methylamino]benzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30925-12-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name boc-d-n-me-phg-oh
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20447771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Applications of Boc D N Me Phg Oh As a Chiral Building Block

Utilization in Peptide Synthesis

The incorporation of N-methylated amino acids like Boc-D-N-Me-Phg-OH into peptide chains is a widely used strategy to enhance the pharmacological properties of bioactive peptides. merckmillipore.com N-methylation can improve proteolytic stability, increase membrane permeability, and influence the conformational preferences of the peptide backbone. scielo.org.mxnih.gov However, the synthesis of peptides containing these residues, particularly sterically hindered ones like N-methyl-phenylglycine, requires specialized strategies to achieve high yields and maintain stereochemical integrity. scielo.org.mx

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient assembly of peptide chains on an insoluble resin support. iris-biotech.de The incorporation of this compound into a growing peptide chain via SPPS presents distinct challenges, primarily due to the steric hindrance at the N-methylated amino group, which can lead to slow and incomplete coupling reactions. peptide.comnih.gov

The coupling of an amino acid to a sterically hindered N-methylated residue, such as the one in this compound after its Boc group removal, is a difficult step in SPPS. nih.gov Standard coupling reagents are often inefficient, necessitating the use of more potent activators. Research has identified several classes of reagents that are effective for these challenging couplings.

Uronium/aminium salts like HATU (2-(7-Aza-1H-benzotriazol-1-yl)-N,N,N',N'-tetramethylaminium hexafluorophosphate) are highly effective, especially when used with a base such as N,N-diisopropylethylamine (DIEA). merckmillipore.comscielo.org.mxpeptide.com Phosphonium salt reagents, including PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in the presence of an additive like HOAt (1-hydroxy-7-azabenzotriazole), and PyAOP ((7-azabenzotriazol-1-yloxy)-tris(pyrrolidino)phosphonium hexafluorophosphate), have also proven to be among the most promising reagents for these couplings. nih.govbachem.com Another successful approach involves the in situ generation of amino acid chlorides using reagents like triphosgene (B27547) (BTC), which can then couple efficiently to N-methylated amines. luxembourg-bio.com In contrast, reagents such as HBTU and HCTU have been found to be less effective for these sterically demanding reactions. peptide.com

Table 1: Comparison of Coupling Reagents for N-Methylated Residues
Reagent ClassSpecific Reagent(s)Typical Base/AdditiveReported Efficacy for N-Me ResiduesReference
Uronium/Aminium SaltsHATU, HCTUDIEA, CollidineHATU is highly effective; HCTU is less effective. scielo.org.mxpeptide.combachem.com
Phosphonium SaltsPyBOP, PyAOPHOAt, DIEAVery promising and effective for difficult couplings. nih.govbachem.com
Acid Halide PrecursorsTriphosgene (BTC)Collidine, DIEAEffective via in situ formation of acid chlorides. luxembourg-bio.com
CarbodiimidesDCC, DICHOBt, Oxyma PureGenerally less efficient for N-methylated residues unless forming symmetrical anhydrides. luxembourg-bio.commdpi.com

Epimerization, the loss of stereochemical integrity at the α-carbon, is a significant risk during peptide synthesis, particularly for residues like phenylglycine. mdpi.com The α-proton of phenylglycine is more acidic due to stabilization of the resulting carbanion by the adjacent phenyl ring, making it susceptible to abstraction by the bases used during the coupling step. mdpi.com This risk is compounded during the activation of the carboxylic acid.

Several strategies are employed to minimize epimerization. The choice of coupling reagent and additive is critical; additives such as HOAt and Oxyma Pure are known to form active esters that are less prone to racemization. mdpi.com Minimizing the pre-activation time—the duration the amino acid is in its activated state before coupling—reduces the opportunity for the α-proton to be abstracted. merckmillipore.com The use of weaker, non-nucleophilic bases like collidine or N-methylmorpholine (NMM) in place of stronger bases like DIEA can also reduce the rate of base-catalyzed epimerization. bachem.com Furthermore, the urethane (B1682113) moiety of the Boc protecting group itself provides some protection against racemization compared to other types of N-protecting groups. researchgate.net

Table 2: Strategies to Mitigate Epimerization of N-Methylated Phenylglycine Residues
StrategyDescriptionMechanism of ActionReference
Use of AdditivesEmploying additives like HOAt or Oxyma Pure with carbodiimides or onium salts.Forms a reactive ester that is less susceptible to oxazolone (B7731731) formation and subsequent racemization. mdpi.com
Reduced Pre-activation TimeMinimizing the time between carboxyl activation and addition to the amine component.Limits the time the activated species is exposed to basic conditions, reducing the chance for epimerization. merckmillipore.com
Choice of BaseUsing weaker, sterically hindered bases like collidine or N-methylmorpholine (NMM).Reduces the rate of base-catalyzed α-proton abstraction. bachem.com
Carbamate Protecting GroupUtilizing the inherent properties of the Boc group.The urethane structure helps to suppress racemization of the activated amino acid. researchgate.net

A key advantage of this compound is the nature of its Boc protecting group, which is central to orthogonal protection strategies in SPPS. uchicago.edu An orthogonal set of protecting groups allows for the selective removal of one type of group in the presence of others. uchicago.edu The Boc group is labile to moderately strong acids, such as trifluoroacetic acid (TFA), but is stable to bases and nucleophiles. organic-chemistry.orgpeptide.com

This property makes it perfectly orthogonal to the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. iris-biotech.deorganic-chemistry.org In a typical Fmoc-based SPPS, the growing peptide chain is protected at the N-terminus with an Fmoc group, which is removed at each cycle using a base like piperidine. nih.gov this compound can be incorporated into such a sequence, and its Boc group will remain intact during the repetitive Fmoc deprotection steps. organic-chemistry.org This orthogonality is crucial for synthesizing complex peptides where specific side chains (e.g., Lys, Trp) might also be protected with Boc groups, which are then removed simultaneously with cleavage from the resin using a strong acid cocktail. peptide.comacs.org

Table 3: Orthogonal Compatibility of the Boc Protecting Group
Protecting GroupTypical Cleavage ConditionStability of Boc Group to Cleavage ConditionOrthogonalityReference
Fmoc (Fluorenylmethyloxycarbonyl)Base (e.g., 20% Piperidine in DMF)StableYes iris-biotech.deorganic-chemistry.org
Cbz/Z (Benzyloxycarbonyl)Catalytic Hydrogenolysis (H₂/Pd)StableYes researchgate.net
Bzl (Benzyl esters/ethers)Strong Acid (e.g., HF, TFMSA)Labile (cleaved simultaneously)No (part of same class) peptide.com
Trt (Trityl)Mild Acid (e.g., 1% TFA in DCM) or Strong AcidLabilePartial/No rsc.org
Phacm (Phenylacetamidomethyl)Penicillin AmidaseStableYes

While SPPS is dominant, solution-phase peptide synthesis remains a valuable technique, especially for large-scale production and the synthesis of peptide segments. researchgate.net Boc-protected amino acids, including this compound, are well-suited for solution-phase methods. scielo.org.mxresearchgate.net In this approach, coupling and deprotection steps are carried out in a suitable solvent, with purification of the intermediate product after each step. The Boc group is typically removed using TFA, after which the resulting amine salt is neutralized for the subsequent coupling reaction. researchgate.net

Segment condensation is a convergent strategy where smaller, protected peptide fragments are synthesized separately (either in solution or on a solid phase) and then coupled together. nih.gov This approach can be more efficient than a linear, stepwise synthesis for constructing very long peptides. This compound can be incorporated into one of these fragments. The major challenge in segment condensation is the high risk of epimerization at the C-terminal residue of the peptide fragment being activated for coupling. mdpi.com

To ensure the efficacy of this methodology, coupling conditions must be carefully chosen to suppress racemization. The use of activating agents like isobutyl chloroformate or the formation of pentafluorophenyl (Pfp) esters for the C-terminal carboxyl group of the peptide segment have proven effective. nih.gov These methods, combined with low-racemization coupling additives, are essential for maintaining the stereochemical purity of the final, larger peptide. mdpi.com The successful use of segment condensation thus relies heavily on the same principles of racemization suppression that are critical in stepwise synthesis. mdpi.comnih.gov

Solution-Phase Peptide Synthesis Using this compound

Considerations for Purification and Characterization of Solution-Phase Products

The purification and characterization of solution-phase synthesis products containing this compound present unique challenges. The presence of the N-methyl group can lead to steric hindrance, which may result in incomplete reactions and the formation of closely related impurities that are difficult to separate from the target peptide. scielo.org.mxsci-hub.se Common impurities include deletion sequences, truncated peptides, and by-products from cleavage and deprotection steps. waters.com

Purification Strategies:

High-Performance Liquid Chromatography (HPLC) is the primary method for purifying peptides synthesized in solution. waters.comresearchgate.net The choice of column, mobile phase, and gradient is critical for achieving optimal separation. Reverse-phase HPLC (RP-HPLC) is frequently employed, with C18 columns being a popular choice. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile, with trifluoroacetic acid (TFA) added to improve peak shape and resolution. ejbiotechnology.info

It's important to note that the presence of the Boc protecting group and the N-methyl group increases the lipophilicity of the peptide, which may necessitate adjustments to the standard HPLC purification protocols. scielo.org.mx The increased lipophilicity can lead to stronger retention on reverse-phase columns, requiring higher concentrations of the organic solvent for elution.

Characterization Techniques:

Once purified, the product's identity and purity must be confirmed. Several analytical techniques are used for this purpose:

Mass Spectrometry (MS): This technique provides information about the molecular weight of the synthesized peptide, confirming that the correct amino acids have been incorporated. ejbiotechnology.info

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR spectroscopy are powerful tools for determining the three-dimensional structure of peptides in solution. researchgate.netmdpi.com For peptides containing N-methylated amino acids, NMR can be used to study the cis/trans isomerization of the amide bond, which can influence the peptide's conformation and biological activity. chemrxiv.org The presence of multiple peaks in HPLC profiles of N-methyl-rich peptides can sometimes be attributed to the slow conversion between different conformational isomers. researchgate.net

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to analyze the secondary structure of peptides, such as α-helices and β-sheets. researchgate.net

Table 1: Common Analytical Techniques for Product Characterization

Technique Information Provided
Mass Spectrometry (MS) Molecular weight confirmation.
NMR Spectroscopy 3D structure, conformational analysis (cis/trans isomerization). mdpi.comchemrxiv.org
Circular Dichroism (CD) Secondary structure analysis (α-helices, β-sheets). researchgate.net

Integration into Peptidomimetic Scaffolds

This compound is a valuable building block for the creation of peptidomimetics, which are compounds that mimic the structure and function of natural peptides but have improved pharmacological properties, such as increased stability and oral bioavailability. researchgate.netresearchgate.net

Design Principles for Peptidomimetics Featuring N-Methylphenylglycine Moieties

The design of peptidomimetics incorporating N-methylphenylglycine is guided by several key principles. The N-methylation of the peptide backbone is a crucial modification that can enhance the pharmacological properties of peptides. researchgate.net This modification reduces the number of hydrogen bond donors, which can lead to improved cell permeability. semanticscholar.org

The incorporation of N-methylated amino acids like N-methylphenylglycine can also increase the resistance of peptides to enzymatic degradation. researchgate.netresearchgate.net This is because the N-methyl group can sterically hinder the approach of proteases, which are enzymes that break down peptides.

Influence on Conformational Biasing in Peptidomimetic Structures

The incorporation of N-methylphenylglycine moieties can significantly influence the conformational preferences of peptidomimetic structures. The N-methyl group restricts the rotation around the Cα-N bond, which can favor specific backbone conformations. chemrxiv.orgupc.edu This "conformational biasing" can pre-organize the peptidomimetic into a conformation that is optimal for binding to its biological target, which can lead to an increase in binding affinity. chemrxiv.org

The ability to control the conformation of peptidomimetics is a powerful tool in drug design, as it allows for the rational design of molecules with improved potency and selectivity. acs.orgresearchgate.net

Contribution to Medicinal Chemistry Research

The unique structural features of this compound make it a valuable tool in medicinal chemistry for the development of new therapeutic agents.

Design and Synthesis of Novel Pharmacologically Active Compounds

This compound serves as a key building block in the synthesis of a wide range of pharmacologically active compounds. chemimpex.com Its incorporation into peptide sequences has been shown to modulate their biological activity, leading to the development of enzyme inhibitors, receptor antagonists, and agonists. researchgate.net

The synthesis of these compounds often involves solution-phase or solid-phase peptide synthesis (SPPS) methodologies. scielo.org.mxuiw.edu In SPPS, the Boc-protected amino acid is coupled to a growing peptide chain that is attached to a solid support. chempep.comresearchgate.net The use of coupling reagents such as HATU has been shown to be efficient for the incorporation of sterically hindered N-methylated amino acids. scielo.org.mx

Table 2: Examples of Pharmacologically Active Compound Classes Synthesized Using N-Methylated Amino Acids

Compound Class Therapeutic Area Reference
Enzyme Inhibitors Various (e.g., oncology, infectious diseases) researchgate.net
Receptor Antagonists Various (e.g., CNS disorders, inflammation) researchgate.netnih.gov

| Receptor Agonists | Various (e.g., metabolic diseases, pain) | researchgate.netnih.gov |

Application in Scaffold Hopping and Bioisosteric Replacement Strategies

This compound and the resulting N-methylphenylglycine moiety are utilized in advanced medicinal chemistry strategies such as scaffold hopping and bioisosteric replacement. rsc.orgbiosolveit.de

Scaffold hopping is a technique used to identify novel chemical scaffolds that can mimic the biological activity of a known active compound. biosolveit.denih.gov The N-methylphenylglycine unit can be incorporated into new scaffolds to explore different chemical space and potentially discover compounds with improved properties, such as enhanced potency, better ADME (absorption, distribution, metabolism, and excretion) profiles, or novel intellectual property. niper.gov.in

Bioisosteric replacement involves the substitution of one part of a molecule with another that has similar physical or chemical properties, with the goal of improving the compound's biological activity or pharmacokinetic properties. rsc.orgresearchgate.net The N-methylphenylglycine moiety can be used as a bioisostere for other amino acids or chemical groups. For example, the N-methyl group can replace a backbone amide proton to increase metabolic stability and membrane permeability. researchgate.netsemanticscholar.org The phenyl group can serve as a bioisostere for other aromatic or hydrophobic groups to optimize interactions with the target protein.

These strategies, which leverage the unique properties of building blocks like this compound, are integral to the modern drug discovery process, enabling the design and synthesis of next-generation therapeutics. rsc.orgnih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Acetonitrile
Trifluoroacetic acid
N-methylphenylglycine

Development of Specific Enzyme Inhibitors and Biochemical Probes

The N-methylation of amino acids is a well-established strategy to enhance the pharmacokinetic properties of bioactive peptides. This modification can increase metabolic stability by protecting against enzymatic degradation, improve membrane permeability, and modulate the binding affinity and specificity of the resulting molecule. researchgate.netacs.orgkrisp.org.za For instance, N-methylation has been successfully employed to create analogues of naturally occurring peptides with improved therapeutic profiles, such as enzyme inhibitors and receptor antagonists. researchgate.net

The phenylglycine scaffold itself has been explored in the design of enzyme inhibitors. Derivatives of phenylglycine have been investigated as inhibitors for various enzymes, highlighting the importance of the aromatic side chain in molecular recognition at the active site. mdpi.com The rigid nature of the phenylglycine unit can help to lock the conformation of a peptide inhibitor into a bioactive state, thus enhancing its potency.

Although specific examples with inhibitory data for compounds directly synthesized from this compound are not documented in the searched literature, we can infer its potential from studies on similar structures. For example, in the development of inhibitors for viral proteases, the incorporation of N-methylated amino acids and various phenyl-containing moieties has been shown to significantly impact potency. rsc.org

The development of biochemical probes, such as those used in NanoBRET target engagement assays, often involves the strategic placement of functional groups for the attachment of fluorophores or other reporter molecules. mdpi.com The N-methyl group and the phenyl ring of this compound could serve as handles for such modifications, or the entire building block could be incorporated to confer specific binding properties to the probe.

Table of Potential Applications and Rationale

Application AreaRationale for Using this compoundSupporting Evidence from Similar Compounds
Enzyme Inhibitors Introduction of N-methylation can increase proteolytic stability and cell permeability. The D-configuration and phenylglycine structure can enforce a specific conformation for optimal binding to an enzyme's active site.N-methylated peptides have shown enhanced biological activity and stability. researchgate.netacs.org Phenylglycine derivatives have been studied as enzyme inhibitors. mdpi.com
Biochemical Probes The unique structure can be used to design probes with high specificity for a target protein. The N-methyl or phenyl group could potentially be functionalized for linker attachment.Structure-based design is crucial for developing selective biochemical probes. mdpi.com

While the direct application of this compound in creating specific, characterized enzyme inhibitors and biochemical probes is not yet a matter of public record, its structural attributes strongly suggest its utility as a valuable chiral building block in these pursuits. Future research may see the incorporation of this compound into novel therapeutic and diagnostic agents.

Mechanistic and Stereochemical Investigations of Boc D N Me Phg Oh Chemistry

Elucidation of Reaction Pathways in Synthesis and Derivatization

The synthesis and subsequent reactions of Boc-D-N-Me-Phg-OH involve intricate mechanistic pathways that dictate the efficiency and stereochemical outcome of the processes.

Mechanistic Insights into N-Methylation Processes

The introduction of a methyl group onto the nitrogen atom of a Boc-protected phenylglycine derivative is a key step in the synthesis of this compound. N-methylation significantly impacts the properties of the amino acid, influencing its conformational flexibility, proteolytic stability, and bioavailability when incorporated into a peptide chain. acs.org

Several methods exist for the N-methylation of amino acids, often involving the use of a protecting group on the amine that facilitates selective alkylation. acs.orgresearchgate.net One common strategy involves the use of an o-nitrobenzenesulfonyl (o-NBS) group to protect and activate the amino function. This allows for N-methylation under milder conditions, for example, using dimethyl sulfate (B86663) and a base like DBU. acs.org Subsequent cleavage of the ester and the protecting group yields the desired N-methylated amino acid. acs.org The mechanism of N-methylation can influence the stereochemical integrity of the final product. In some cases, the absence of an N-H proton in N-substituted N-methyl-α-amino acid esters can make the α-C-H bond more susceptible to deprotonation under basic conditions, increasing the risk of racemization. acs.org

The choice of reagents and reaction conditions is crucial. For instance, the use of a strong base for saponification of methyl esters can lead to significant racemization. Alternative methods, such as SN2-type saponification with lithium iodide, have been shown to minimize this side reaction. acs.org

Role of the Phenylglycine Alpha-Carbon Acidity in Stereochemical Lability

A defining characteristic of phenylglycine and its derivatives is the increased acidity of the α-proton. researchgate.netmdpi.com This heightened acidity is a direct consequence of the phenyl group being attached to the α-carbon, which stabilizes the resulting carbanion intermediate through resonance. rsc.orgnih.gov This stabilization significantly increases the propensity for racemization, a process where the stereocenter at the α-carbon inverts, leading to a mixture of D and L enantiomers. rsc.orgicm.edu.pl

The rate of this base-catalyzed racemization is considerably faster for phenylglycine compared to other amino acids like alanine. rsc.org The electronic nature of substituents on the phenyl ring can further influence this acidity; electron-withdrawing groups are expected to increase the rate of racemization, while electron-donating groups should decrease it. rsc.org This inherent stereochemical lability is a major challenge in the synthesis of peptides containing phenylglycine residues. researchgate.netrsc.org

Understanding and Control of Epimerization in Peptide Coupling Reactions

The formation of a peptide bond involving this compound is a critical step where the risk of losing stereochemical purity is particularly high. Epimerization, the change in configuration at one of several stereocenters, can lead to the formation of diastereomeric peptides with potentially different biological activities.

Factors Governing Racemization in Phenylglycine Derivatives

The racemization of phenylglycine derivatives during peptide synthesis is influenced by several factors, including the nature of the base, the coupling reagent, temperature, and the solvent. researchgate.netwikipedia.org Strong bases and elevated temperatures generally promote racemization. researchgate.netwikipedia.org The mechanism of racemization can proceed through direct deprotonation of the α-carbon or via the formation of an oxazolone (B7731731) intermediate, especially when the carboxylic acid is activated for coupling. mdpi.comhighfine.com The oxazolone pathway is considered a major contributor to racemization during peptide synthesis. mdpi.com

The structure of the amino acid itself plays a significant role. The phenyl group in phenylglycine stabilizes the planar enolate intermediate, making it more susceptible to racemization compared to aliphatic amino acids. mdpi.comrsc.org N-methylation can further exacerbate this issue under certain conditions. acs.org

Interactive Table: Factors Influencing Racemization in Phenylglycine Derivatives

FactorInfluence on RacemizationResearch Findings
Base Strength Stronger bases increase the rate of racemization. highfine.comN,N-diisopropylethylamine (DIPEA) leads to more racemization than weaker, sterically hindered bases like 2,4,6-trimethylpyridine (B116444) (TMP). highfine.comluxembourg-bio.com
Coupling Reagent The choice of activator affects the extent of racemization.Reagents like COMU and DEPBT have shown better performance in minimizing racemization compared to HATU and HBTU. researchgate.netluxembourg-bio.com
Temperature Higher temperatures generally accelerate racemization. researchgate.netMicrowave-assisted synthesis requires careful temperature control to limit epimerization. nih.gov
Solvent The polarity and nature of the solvent can play a role.The presence of water has been shown to increase stereochemical stability, though it's not always compatible with standard synthesis conditions. luxembourg-bio.com
Protecting Groups The type of protecting group can influence lability.The Boc group is generally considered effective in minimizing epimerization during coupling. scielo.org.mx

Methodologies for Stereochemical Integrity Preservation

To combat the inherent tendency of phenylglycine derivatives to racemize, several strategies have been developed to preserve stereochemical integrity during peptide synthesis.

A key approach is the careful selection of coupling reagents and bases. The use of less basic, sterically hindered amines such as 2,4,6-trimethylpyridine (TMP) or 2,6-dimethylpyridine (B142122) (DMP) in place of DIPEA has been shown to significantly reduce epimerization. luxembourg-bio.com Coupling reagents like COMU and DEPBT are also preferred for their ability to facilitate efficient coupling with minimal racemization. researchgate.netluxembourg-bio.com

The addition of certain additives to the coupling reaction can also suppress epimerization. For instance, the simultaneous use of 1-hydroxybenzotriazole (B26582) (HOBt) and Cu2+ ions in carbodiimide-mediated couplings has proven effective, even for challenging N-methyl amino acids. nih.gov

Other strategies include:

Low-temperature coupling: Performing the reaction at reduced temperatures can slow down the rate of racemization. researchgate.net

In situ neutralization: This technique can help to minimize exposure of the activated amino acid to basic conditions. peptide.com

Use of specific coupling reagents: For example, the use of the triazine-derived coupling reagent DMTMM-BF4 with N-methylmorpholine (NMM) as the base has shown success in microwave-assisted SPPS. nih.govresearchgate.net

Interactive Table: Methodologies for Preserving Stereochemistry

MethodologyDescriptionKey Reagents/Conditions
Optimized Base Selection Using sterically hindered and less basic amines. highfine.comluxembourg-bio.com2,4,6-trimethylpyridine (TMP), 2,6-dimethylpyridine (DMP). luxembourg-bio.com
Advanced Coupling Reagents Employing newer generation coupling reagents known for low racemization. researchgate.netluxembourg-bio.comCOMU, DEPBT. luxembourg-bio.com
Additive-Mediated Suppression Introducing additives that interfere with the racemization pathway. nih.gov1-hydroxybenzotriazole (HOBt) and CuCl2. nih.gov
Microwave-Assisted Synthesis Utilizing microwave energy with controlled temperature and power. nih.govresearchgate.netDMTMM-BF4 with NMM as base. nih.gov

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for investigating the intricate details of reaction mechanisms involving amino acids like this compound. researchgate.netnih.govacs.org These studies provide valuable insights into the structures of transition states and the energetics of different reaction pathways, which are often difficult to probe experimentally.

For instance, computational models can be used to analyze the transition states involved in the racemization process, helping to explain why phenylglycine is more prone to epimerization than other amino acids. nih.gov By calculating the energy barriers for different pathways, researchers can predict which conditions are more likely to lead to racemization. nih.gov

Computational studies have also been employed to understand the roles of catalysts and co-catalysts in stereoselective reactions. researchgate.netnih.govacs.org For example, in reactions co-catalyzed by a cinchona-based primary amine and N-Boc-phenylglycine, DFT calculations have elucidated the complex intermolecular interactions and the origin of enantioselectivity by analyzing the transition state of the rate-determining step. researchgate.netnih.gov Such studies can reveal how the catalyst and co-catalyst work in concert to create a chiral environment that favors the formation of one stereoisomer over the other. nih.govacs.org The insights gained from these computational investigations are invaluable for the rational design of new and more efficient catalytic systems for the stereoselective synthesis of peptides and other chiral molecules.

Quantum Mechanical (QM) and Hybrid QM/MM Calculations of Reaction Energetics

The study of reaction energetics for complex molecules like this compound benefits significantly from computational chemistry methods. Quantum mechanical (QM) calculations, derived from the fundamental principles of quantum physics, provide detailed insights into the electronic structure and energy of molecules. researchgate.net These methods, which include ab initio, density functional theory (DFT), and semi-empirical approaches, allow for the calculation of molecular properties without prior experimental parameterization. researchgate.net For larger systems, such as peptides or enzymes interacting with N-methylated amino acids, a hybrid approach known as Quantum Mechanics/Molecular Mechanics (QM/MM) is often employed. springernature.com This method treats the chemically active site (e.g., the N-methylated amino acid) with high-accuracy QM calculations, while the surrounding environment (e.g., solvent or protein) is handled by less computationally expensive molecular mechanics (MM) force fields. springernature.commdpi.com

Research into N-methylated amino acid derivatives has utilized these computational tools to explore various energetic aspects. For instance, DFT calculations have been used to investigate how N-methylation impacts electronic properties. rsc.org Studies show that N-methylation generally leads to a less negative Highest Occupied Molecular Orbital (HOMO) energy and a decrease in the HOMO-LUMO energy gap, suggesting an alteration in chemical reactivity. rsc.org Furthermore, calculations reveal that N-methylation can increase properties like polarizability and dipole moment, which may influence interactions with polar solvents and biological systems. rsc.org

Table 1: Calculated Energetic and Electronic Property Changes upon N-Methylation of Amino Acid Derivatives

PropertyEffect of N-MethylationComputational MethodSignificance
HOMO EnergyBecomes higher (less negative)DFTIndicates increased electron-donating ability. rsc.org
HOMO-LUMO GapDecreasesDFTSuggests a potential increase in chemical reactivity. rsc.org
PolarizabilityIncreasesDFTModifies interaction with polar solvents, potentially increasing solubility. rsc.org
Amide cis/trans Activation Energy (Ea)LoweredDFTFacilitates isomerization around the amide bond. rsc.org
Helical StabilityDestabilization of 0.3 to 1.7 kcal/molExperimental (CD Spectroscopy)The steric bulk of the methyl group disrupts helical secondary structures in peptides. nih.gov

Transition State Analysis in N-Methylated Amino Acid Chemistry

Transition state analysis is a cornerstone of understanding chemical reaction mechanisms, providing a blueprint of the high-energy species that exists at the peak of the reaction energy profile. For reactions involving N-methylated amino acids, computational chemistry, often in conjunction with experimental data like kinetic isotope effects (KIEs), is essential for characterizing these fleeting structures. grantome.com The knowledge of a transition state's geometry and energy is crucial for rational drug design, as molecules that mimic the transition state can act as potent inhibitors. grantome.com

The N-methylation of amino acids introduces specific steric and electronic effects that influence the transition states of reactions in which they participate. For example, N-methylation can restrict the conformational flexibility of a peptide backbone, which in turn affects the accessibility and geometry of the transition state for subsequent reactions like cyclization or enzymatic modification. rsc.org In enzymatic N-methylation, transition state analysis helps to elucidate the mechanism of methyl transfer from co-factors like S-adenosyl-L-methionine (SAM). grantome.com

Hybrid QM/MM simulations are a primary tool for modeling these transition states within a complex environment like an enzyme's active site. researchgate.net By performing simulations along a defined reaction coordinate, researchers can map the free-energy surface and identify the structure corresponding to the highest energy barrier. mdpi.com A notable study using QM/MM umbrella sampling to investigate the aminoacylation of an RNA minihelix revealed a 9 kcal/mol lower free-energy barrier for the L-amino acid compared to the D-amino acid. mdpi.com This energetic difference was attributed to the chirality of the amino acid, which dictated the proximity of charged groups at the transition state. mdpi.com Such analyses provide a detailed rationale for the stereoselectivity observed in many biological reactions.

Table 2: Research Findings from Transition State Analysis of N-Methylated and Related Amino Acid Chemistry

System/Reaction StudiedKey FindingMethodologyReference
Enzymatic N-Methylation (general)Transition state analysis provides a blueprint for designing potent enzyme inhibitors.KIEs and Computational Chemistry grantome.com
Chiral-Selective Aminoacylation (L-Ala vs. D-Ala)The free-energy barrier for the L-Ala reaction was 9 kcal/mol lower than for the D-Ala system.QM/MM Umbrella Sampling MD mdpi.com
L-Ala vs. D-Ala at the Transition StateThe distance between the negatively charged 3'-oxygen and the positively charged amino group was shorter for L-Ala.QM/MM Simulation mdpi.com
N-Methylation in Cyclic PeptidesN-methylation between heterochiral residues (D/L) energetically favors a trans peptide conformation due to pseudoallylic strain.Conformational Analysis (NMR) and Structural Database Review rsc.org

Conformational Analysis of Boc D N Me Phg Oh and Its Peptide Conjugates

Experimental Spectroscopic Techniques for Conformational Elucidation

Spectroscopic methods are powerful tools for investigating the conformational landscape of molecules in solution. Techniques such as Vibrational Circular Dichroism (VCD), Nuclear Magnetic Resonance (NMR), Infrared (IR), and Electronic Circular Dichroism (ECD) provide complementary information on the secondary structure and dynamics of Boc-D-N-Me-Phg-OH and its peptide conjugates.

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by chiral molecules. bruker.comhindsinstruments.com This technique is particularly sensitive to the stereochemistry and conformation of molecules in solution. bruker.com For peptides, VCD spectra in the amide I' (C=O stretching) and amide II (N-H bending and C-N stretching) regions are indicative of secondary structures like helices, sheets, and turns. nih.govresearchgate.net

In the study of peptide conjugates, VCD, in conjunction with ab initio calculations, can provide detailed insights into the preferred conformations. unibo.it For instance, the analysis of VCD spectra can help determine if a peptide adopts a specific fold, such as a polyproline II (PPII) geometry. unibo.it The sensitivity of VCD to subtle structural changes makes it an invaluable tool for characterizing the conformational preferences of complex biomolecules. nih.govacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the three-dimensional structure and dynamics of molecules in solution. nih.govbruker.com For peptides, NMR provides information on through-bond and through-space atomic connectivity, which helps in elucidating their secondary and tertiary structures. nih.gov

Key NMR parameters used in conformational analysis include:

Chemical Shifts: The chemical shifts of amide protons are sensitive to their involvement in hydrogen bonds, providing clues about the secondary structure. unibo.it

Coupling Constants: J-couplings are related to dihedral angles and can be used to restrain the possible conformations of the peptide backbone and side chains.

NMR is also adept at studying conformational dynamics, as it can detect the exchange between different conformational states on various timescales. bruker.comcopernicus.org This is particularly useful for understanding the flexibility of peptide conjugates and how their structure might change in response to their environment. copernicus.org

Infrared (IR) and Electronic Circular Dichroism (ECD) Spectroscopy

Infrared (IR) spectroscopy provides information about the vibrational modes of a molecule, which are sensitive to its structure and hydrogen bonding patterns. hindsinstruments.comresearchgate.net In peptide analysis, the positions of the amide I and amide II bands in the IR spectrum can help to distinguish between different secondary structures. researchgate.net

The combined use of IR and ECD spectroscopy provides a more complete picture of the conformational properties of this compound and its peptide conjugates, with IR probing local vibrational modes and ECD providing information on the global chiral structure. unibo.itcas.cz

Computational Approaches to Conformational Landscape

Computational methods are indispensable for interpreting experimental data and for exploring the vast conformational space available to flexible molecules like peptides. Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are two of the most powerful computational tools used in this context.

Density Functional Theory (DFT) Calculations for Preferred Conformations

Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules. researchgate.netacs.org It is widely employed to predict the geometries and relative energies of different conformers of a molecule. researchgate.netaps.orgrsc.org By performing DFT calculations, researchers can identify the most stable, low-energy conformations of this compound and its peptide conjugates. acs.org

DFT calculations are often used in conjunction with spectroscopic techniques like VCD and NMR. unibo.itrsc.org Theoretical spectra can be calculated for different conformers and compared with experimental spectra to determine the most likely conformation in solution. unibo.it This combined approach provides a robust method for conformational assignment.

Table 1: Example of DFT-Calculated Relative Energies for Different Conformers

ConformerRelative Energy (kcal/mol)Key Dihedral Angles (degrees)
A0.00φ = -75, ψ = 150
B1.25φ = -60, ψ = -45
C2.50φ = 60, ψ = 60

Molecular Dynamics (MD) Simulations for Exploring Conformational Space

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. mdpi.comresearchgate.net MD simulations provide a detailed view of the conformational dynamics of molecules by solving Newton's equations of motion for the atoms in the system. mdpi.com

MD simulations are particularly useful for exploring the conformational landscape of flexible molecules like peptides, as they can sample a wide range of conformations over time. biorxiv.orgnih.govmdpi.com This allows for the identification of not only the most stable conformations but also the pathways of conformational transitions. nih.gov

Enhanced sampling techniques and long-timescale MD simulations can provide a comprehensive understanding of the conformational space available to this compound and its peptide conjugates, complementing the static picture provided by DFT and the time-averaged information from experimental spectroscopy. researchgate.net

Table 2: Compound Names Mentioned in the Article

Abbreviation/NameFull Chemical Name
This compoundN-(tert-Butoxycarbonyl)-N-methyl-D-phenylglycine

Analysis of Intramolecular Interactions and Hydrogen Bonding Networks

The incorporation of N-methylated amino acids, such as this compound, into a peptide sequence fundamentally alters its capacity for intramolecular interactions, primarily by eliminating a key hydrogen bond donor. mdpi.comscielo.org.mx The methylation of the amide nitrogen removes the proton (N-H) that would typically participate in the hydrogen bonding networks essential for stabilizing canonical secondary structures. mdpi.com This modification prevents the formation of hydrogen bonds at the site of incorporation, a strategy often used to induce specific conformational changes and enhance proteolytic resistance. scielo.org.mxaralezbio.com

In the isolated this compound molecule, the primary hydrogen bond donor is the proton of the carboxylic acid group (-OH). The potential hydrogen bond acceptors are the carbonyl oxygens of both the carboxylic acid and the tert-butoxycarbonyl (Boc) protecting group. While the N-methyl group prevents the amide from donating a hydrogen bond, the adjacent carbonyl groups can still accept them. nih.gov This disruption forces a reorientation of the local structure, which can favor the formation of alternative intramolecular interactions and turn-like structures. rsc.org For instance, studies on other N-methylated systems have shown that the loss of a conventional hydrogen bond donor can be compensated by the formation of novel turn structures, such as β-turns, stabilized by different interactions within the peptide backbone. rsc.orgresearchgate.net The presence of the Boc protecting group can also influence conformation, with its bulky carbonyl oxygen potentially participating in intramolecular hydrogen bonds characteristic of a β-turn when incorporated into a peptide chain. nih.govcsic.es

Table 1: Potential Intramolecular Hydrogen Bond Participants in this compound

Functional Group Potential Role Impact of N-Methylation
Carboxyl (-COOH) Donor (hydroxyl H), Acceptor (carbonyl O) Unaffected
Amide Nitrogen (-N(Me)-) No Donor capability Eliminates the N-H group as a hydrogen bond donor. mdpi.com
Boc Carbonyl (-C=O) Acceptor Unaffected, can participate in stabilizing turns. nih.gov

Impact of this compound on Peptide Secondary Structure

Influence on Helical, Turn, and Extended Conformations

The presence of an N-methylated residue like this compound generally destabilizes or disrupts repetitive secondary structures such as α-helices and β-sheets. mdpi.comrsc.org These structures are heavily reliant on a regular pattern of backbone N-H···O=C hydrogen bonds, which is interrupted by the N-methyl group's lack of a donor proton. rsc.orguq.edu.aursc.org Studies on various peptides have demonstrated that N-methylation, even at positions not directly involved in the core hydrogen-bonding network of a helix, can disrupt helicity. rsc.org One study showed that replacing a standard amino acid with N-methylphenylalanine led to a reduction in helical structure and an increase in beta and turn structures. mdpi.com

Conversely, this disruption often promotes the formation of non-regular structures, particularly β-turns and γ-turns. rsc.orgnih.gov By preventing the formation of extended structures, the peptide backbone is often forced to fold back on itself, a conformation stabilized by a turn. rsc.org Research has shown that incorporating N-methylated amino acids can nucleate β-sheet conformation by inducing a βII' turn, highlighting their role as potent turn-inducers. nih.gov Specifically, N-methylation at the (i+1) or (i+2) position of a turn sequence is a known strategy to stabilize β-hairpin motifs. nih.gov Therefore, placing this compound at strategic positions within a peptide is a viable method to engineer specific turn-centric architectures.

Table 2: Predicted Impact of this compound Incorporation on Peptide Secondary Structures

Secondary Structure Predicted Impact Rationale
α-Helix / 3₁₀-Helix Disruptive / Destabilizing Elimination of essential N-H hydrogen bond donor. rsc.orgnih.gov
β-Sheet Disruptive / Destabilizing Prevents formation of inter-strand hydrogen bonds. mdpi.com
β-Turn / γ-Turn Inductive / Stabilizing Steric constraints and loss of H-bond donor capacity favor backbone folding. rsc.orgnih.govnih.gov
Extended Conformation Disruptive Loss of H-bond donor and steric bulk disfavor linear arrangements. mdpi.com

Steric and Electronic Effects of the N-Methyl and Phenylglycine Moieties

The conformational influence of this compound arises from a combination of powerful steric and subtle electronic effects.

Steric Effects: Two primary sources of steric hindrance dominate the conformational landscape. First, the N-methyl group itself introduces significant steric bulk onto the peptide backbone. scielo.org.mxaralezbio.comresearchgate.net This bulk restricts the allowable values for the backbone dihedral angles (φ, ψ), making it more challenging to accommodate the conformations required for structures like α-helices. oup.comcem.com Second, the phenylglycine (Phg) residue is distinct from other aromatic amino acids like phenylalanine because its bulky phenyl ring is attached directly to the α-carbon, lacking a flexible methylene (B1212753) spacer. rsc.orgnih.gov This direct attachment severely restricts the rotational freedom of the side chain, further constraining the peptide backbone's conformational possibilities. rsc.orgnih.gov The combination of the N-methyl group and the Cα-phenyl group creates a highly hindered environment that favors more compact or turn-like structures over extended ones.

Electronic Effects: While steric hindrance is the major determinant, electronic effects also play a role. The electron-rich phenyl ring of the phenylglycine moiety can participate in weak, noncovalent interactions such as CH-π interactions with neighboring side chains, which can contribute to the stabilization of specific folded conformations. nih.gov The electronic nature of the phenylglycine can also influence the acidity of the α-proton, making it more susceptible to racemization under certain conditions, a factor that underscores its unique electronic character compared to other amino acids. rsc.orgmdpi.com Furthermore, the amide bonds involving N-methylated residues exhibit altered electronic properties, including an increased dipole moment and polarizability, which can modify interactions with the surrounding solvent and other parts of the peptide. rsc.org

Future Directions and Emerging Research Avenues

Development of Next-Generation Synthetic Methodologies

The synthesis of highly pure, chiral N-methylated amino acids like Boc-d-n-me-phg-oh remains a challenging endeavor. Future research is intensely focused on creating more efficient, scalable, and sustainable synthetic routes.

Current multi-step methods, which often involve protecting groups and harsh reagents, are being re-evaluated. acs.org Emerging methodologies that promise to revolutionize the production of such compounds include:

Biocatalysis and Enzymatic Synthesis : The use of enzymes offers a green and highly selective alternative to traditional chemical synthesis. Researchers are exploring N-methyltransferases and engineered imine reductases (IREDs) for the asymmetric synthesis of N-substituted amino acids. nih.gov A one-step fermentative process using engineered Corynebacterium glutamicum has been developed for producing N-methyl-L-alanine from simple sugars, a strategy that could be adapted for more complex amino acids like N-methyl-phenylglycine. nih.gov This approach avoids toxic reagents and can produce the desired stereoisomer with high fidelity. nih.govnih.gov

Chemoenzymatic Strategies : Combining the best of chemical and biological methods, these strategies could use an enzymatic step to create a chiral intermediate that is then further modified chemically. This could streamline the synthesis of complex derivatives.

Advanced Catalysis : The development of novel transition-metal catalysts, such as those based on Ruthenium, enables direct C-H bond functionalization on the phenyl ring of phenylglycine derivatives. csic.es This allows for the introduction of various substituents in a single step, bypassing more complex, multi-step routes. Similarly, Palladium-mediated C-H functionalization has been used for the ortho-halogenation and alkoxylation of phenylglycine derivatives. mdpi.com

Flow Chemistry and Automation : Continuous flow reactors offer precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability. Automating the synthesis, including the challenging N-methylation step, can significantly reduce production time and costs. acs.org Recent studies have demonstrated that ultrasonic agitation can drastically shorten the time required for on-resin N-methylation during solid-phase peptide synthesis (SPPS). acs.org

Table 1: Comparison of Synthetic Methodologies for Chiral N-Methylated Amino Acids

MethodologyKey AdvantagesCurrent Research FocusPotential Impact on this compound Synthesis
BiocatalysisHigh stereoselectivity, environmentally friendly, mild reaction conditions. nih.govDiscovery and engineering of novel enzymes (e.g., N-methyltransferases, IREDs). nih.govnih.govDirect, enantiopure synthesis from precursors, reducing purification steps.
Advanced Catalysis (e.g., Ru, Pd)Direct C-H functionalization, high atom economy, novel bond formation. csic.esmdpi.comDeveloping catalysts for selective C-H activation on complex molecules. csic.esFacilitates the creation of novel phenyl-ring-substituted derivatives.
Flow ChemistryEnhanced safety, scalability, precise process control, higher yields. acs.orgIntegration of multi-step syntheses into continuous automated platforms.More efficient, consistent, and cost-effective large-scale production.
Ultrasonic AgitationSignificant reduction in reaction times for steps like N-methylation. acs.orgApplication to a broader range of solid-phase synthesis modifications.Accelerated synthesis of peptides incorporating this building block.

Advanced Applications in Complex Molecular Architectures and Bioactive Molecules

The true value of this compound lies in its incorporation into larger, functional molecules. The N-methylation and D-configuration are critical modifications for modulating the properties of peptides and other bioactive compounds.

Future applications will likely center on:

Peptidomimetics and Therapeutic Peptides : N-methylation is a well-established strategy to enhance the therapeutic properties of peptides. mdpi.comresearchgate.net It can increase metabolic stability by preventing enzymatic degradation, improve membrane permeability, and fine-tune the conformational rigidity of the peptide backbone. pnas.orgbiorxiv.org The D-amino acid configuration also contributes significantly to protease resistance. mdpi.com this compound is therefore an ideal building block for designing next-generation peptide drugs, such as antibiotics and anticancer agents, with improved oral bioavailability and longer half-lives. mdpi.comnih.gov

Complex Natural Product Synthesis : Many complex natural products, including the antibiotic vancomycin, contain functionalized phenylglycine units. mdpi.com The synthetic accessibility of building blocks like this compound is crucial for the total synthesis of these molecules and for creating novel analogs to overcome drug resistance.

Conformationally Constrained Scaffolds : The steric hindrance provided by the N-methyl group restricts the conformational freedom of the peptide backbone. This feature is highly desirable in drug design for locking a molecule into its bioactive conformation, which can lead to higher binding affinity and selectivity for its target. nih.govenamine.net

Computational Design and Prediction of Novel Derivatives with Tailored Properties

The future of drug and materials design is increasingly reliant on computational tools to predict molecular properties before undertaking costly and time-consuming synthesis. tandfonline.com

Generative AI and Virtual Screening : Artificial intelligence platforms are now capable of navigating the vast chemical space of both natural and non-natural amino acids to design novel peptides with specific properties. rsc.org Large virtual libraries of non-natural amino acids, numbering in the hundreds of thousands, can be screened in silico to identify candidates with enhanced binding affinity or other desirable characteristics. acs.org this compound and its virtual derivatives would be valuable components in these libraries.

Molecular Dynamics (MD) Simulations : MD simulations can predict how N-methylation and D-amino acid incorporation will affect the three-dimensional structure, flexibility, and interaction with solvents or biological targets. tandfonline.com For instance, simulations can help understand how N-methylation can shield the polar amide backbone, a key factor for membrane permeability. pnas.org

Deep Learning for Structure Prediction : Tools like AlphaFold are being adapted to predict the structures of complex cyclic peptides containing non-canonical modifications like N-methylation and D-amino acids. biorxiv.org Accurate structure prediction is crucial for rational drug design and understanding structure-activity relationships (QSAR). biorxiv.org These computational advances will allow researchers to rationally design derivatives of this compound to achieve specific conformational and pharmacokinetic profiles. biorxiv.orgtandfonline.com

Exploration in Uncharted Bioactive Scaffolds and Chemical Space

The search for novel drugs and materials requires moving beyond familiar molecular structures into uncharted "chemical space." whiterose.ac.uk Non-proteinogenic amino acids like this compound are essential tools for this exploration. nih.govchemrxiv.org

Diversity-Oriented Synthesis : This approach aims to create structurally diverse and complex molecules from a common starting point. The unique stereochemical and conformational properties of this compound make it an excellent starting point for generating libraries of novel molecular scaffolds that are not accessible through traditional methods.

Pseudo-Natural Products : By combining fragments from different natural products, chemists can create "pseudo-natural products" that occupy new regions of biologically relevant chemical space. whiterose.ac.uk The phenylglycine core is a common motif in natural products, making this building block a prime candidate for such synthetic explorations. mdpi.com

Genetically Encoded Macrocycles : Emerging techniques allow for the biosynthesis of macrocyclic peptides in bacterial cells using genetically encoded non-canonical amino acids. rsc.org Developing methods to incorporate N-methylated amino acids into these systems would open up vast new libraries of potential therapeutics.

The strategic incorporation of building blocks like this compound is not merely an incremental improvement but a gateway to novel molecular functions and therapeutic modalities. Future research will undoubtedly continue to leverage its unique structural features to push the boundaries of chemical synthesis, drug discovery, and materials science.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing Boc-D-N-Me-Phg-OH with high enantiomeric purity?

  • Methodological Answer :

  • Use tert-butyloxycarbonyl (Boc) protection for the amine group to prevent racemization during synthesis.
  • Employ chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation) to maintain the D-configuration.
  • Monitor reaction progress via thin-layer chromatography (TLC) and confirm enantiopurity using chiral HPLC with a polysaccharide column (e.g., Chiralpak AD-H) .
  • Optimize temperature (0–4°C for sensitive intermediates) and solvent polarity (e.g., dichloromethane for Boc deprotection with TFA) to minimize side reactions .

Q. How should this compound be characterized to verify structural integrity?

  • Methodological Answer :

  • Perform ¹H/¹³C NMR to confirm methyl group (N-Me) integration and phenylglycine (Phg) aromatic protons. Compare chemical shifts with literature data for D-configuration validation .
  • Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (±2 ppm accuracy).
  • Conduct Fourier-transform infrared spectroscopy (FTIR) to identify Boc carbonyl stretches (~1680–1720 cm⁻¹) and hydroxyl groups (if present) .

Q. What stability factors must be controlled when storing this compound?

  • Methodological Answer :

  • Store under inert atmosphere (argon or nitrogen) at –20°C to prevent hydrolysis of the Boc group.
  • Use desiccants (e.g., molecular sieves) in sealed containers to avoid moisture absorption.
  • Conduct accelerated stability studies (40°C/75% RH for 6 weeks) and analyze degradation products via LC-MS .

Advanced Research Questions

Q. How can researchers design experiments to investigate kinetic resolution of this compound in asymmetric catalysis?

  • Methodological Answer :

  • Apply the PICO framework to structure the experiment:
  • Population : this compound as the substrate.
  • Intervention : Catalytic systems (e.g., organocatalysts vs. metal-ligand complexes).
  • Comparison : Enantiomeric excess (ee) under varying conditions (temperature, solvent).
  • Outcome : Reaction rate (k) and selectivity factor (s) calculated via chiral HPLC .
  • Use a factorial design to test interactions between variables (e.g., catalyst loading × solvent polarity) .

Q. What methodologies resolve contradictory NMR data for this compound derivatives?

  • Methodological Answer :

  • Perform variable-temperature NMR to detect dynamic processes (e.g., rotamer interconversion) causing signal splitting.
  • Use 2D NMR techniques (COSY, NOESY) to assign overlapping proton signals and confirm spatial proximity of methyl and phenyl groups .
  • Cross-validate with X-ray crystallography to resolve stereochemical ambiguities .

Q. How should a meta-analysis evaluate this compound’s efficacy in peptide coupling across studies?

  • Methodological Answer :

  • Follow PRISMA guidelines for systematic literature review:
  • Search databases (SciFinder, PubMed) using keywords: "this compound," "peptide coupling," "racemization."
  • Screen studies for inclusion criteria (e.g., ee ≥95%, coupling reagents like HATU/DIPEA) .
  • Use random-effects models to account for heterogeneity in reaction conditions. Report I² statistics to quantify variability .

Key Considerations for Researchers

  • Experimental Reproducibility : Document reaction parameters (e.g., stirring rate, drying time for intermediates) to enable replication .
  • Data Contradictions : Use orthogonal analytical methods (e.g., NMR + X-ray) to validate results .
  • Ethical Data Reporting : Disclose negative results (e.g., failed coupling attempts) to avoid publication bias .

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